A Technical Guide to the Structural Elucidation of (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride
A Technical Guide to the Structural Elucidation of (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride, a chiral amino alcohol of significant interest in pharmaceutical development. The methodologies detailed herein are designed to establish not only the molecular constitution but also the absolute stereochemistry, a critical parameter for efficacy and safety in chiral active pharmaceutical ingredients (APIs).
Introduction: The Imperative of Stereochemical Precision
(S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride belongs to the class of chiral β-amino alcohols, which are pivotal structural motifs in numerous natural products and APIs. The specific three-dimensional arrangement of the amino and hydroxyl groups around the chiral center is often fundamental to the molecule's interaction with biological targets like enzymes and receptors. Consequently, unambiguous confirmation of the (S)-configuration is a regulatory and scientific necessity.
This guide eschews a simplistic checklist approach. Instead, it presents a holistic, multi-technique strategy, explaining the causal logic behind the selection of each analytical method. The convergence of data from these orthogonal techniques provides a self-validating system for the unequivocal confirmation of the compound's structure and stereochemistry.
The Strategic Workflow for Structure Elucidation
The elucidation of a chiral molecule's structure is a multi-faceted process. It begins with confirming the basic connectivity of the atoms (the molecular constitution) and culminates in defining their precise spatial arrangement (the configuration). The workflow presented here is a logical progression of experiments, where each step builds upon the last to create a complete and validated structural picture.
Figure 1: A strategic workflow for the comprehensive structural elucidation of a chiral pharmaceutical compound.
Part 1: Elucidating the Molecular Constitution
Before tackling the complexities of stereochemistry, the fundamental atomic connectivity of the molecule must be established.
Mass Spectrometry (MS): The First Glimpse
Mass spectrometry provides the molecular weight and can offer clues to the molecular formula through high-resolution measurements. For (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (the free base), the expected molecular weight is approximately 255.35 g/mol .[1][2]
-
Expected Data: In an electrospray ionization (ESI) mass spectrum, one would expect to observe a prominent ion at m/z 256.17, corresponding to the protonated molecule [M+H]⁺.
-
Causality: The choice of a soft ionization technique like ESI is crucial to minimize fragmentation and preserve the molecular ion, which is the primary piece of information sought at this stage.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The spectrum for the enantiomeric (R)-version of the free base, which is identical to the (S)-enantiomer's spectrum, provides a clear fingerprint of its structure.[3]
Table 1: Key IR Absorption Bands for 2-Amino-3-methyl-1,1-diphenylbutan-1-ol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Broad | O-H stretch (alcohol) |
| 3200 - 3400 | Medium | N-H stretch (primary amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 3000 | Medium | Aliphatic C-H stretch |
| ~1600, ~1490, ~1450 | Medium-Weak | Aromatic C=C stretches |
| 1000 - 1250 | Strong | C-O stretch (alcohol) |
| 700 - 800 | Strong | Aromatic C-H bend |
-
Expertise in Interpretation: The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding, which is expected in the solid or neat state of this molecule. The presence of both aliphatic and aromatic C-H stretches, along with the characteristic aromatic ring vibrations, corroborates the presence of the diphenyl and methylbutyl moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms. While a specific spectrum for the title compound is not publicly available, we can predict the expected signals and demonstrate the principles of interpretation using a simpler, related structure: (S)-(+)-2-Amino-3-methyl-1-butanol.[4]
¹H NMR provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule.
Table 2: Predicted ¹H NMR Signals for (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.6 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |
| ~4.5 - 5.0 | Singlet (broad) | 1H | OH |
| ~3.5 - 3.8 | Doublet | 1H | CH-N |
| ~2.0 - 2.3 | Multiplet | 1H | CH-CH₃ |
| ~0.9 - 1.1 | Doublet | 3H | CH₃ |
| ~0.7 - 0.9 | Doublet | 3H | CH₃ |
| ~8.0 - 8.5 | Singlet (broad) | 3H | NH₃⁺ (as hydrochloride salt) |
-
Causality in Prediction: The two phenyl groups are expected to produce a complex multiplet in the aromatic region. The proton attached to the nitrogen-bearing carbon (CH-N) would be a doublet due to coupling with the adjacent methine proton. The isopropyl group will give rise to a characteristic pattern of a multiplet for the single proton and two doublets for the diastereotopic methyl groups. The amine and hydroxyl protons are often broad and may exchange with deuterium in D₂O.
¹³C NMR spectroscopy provides a count of the unique carbon atoms and information about their chemical environment.
Table 3: Predicted ¹³C NMR Signals for (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride
| Chemical Shift (ppm) | Assignment |
| ~140 - 145 | Quaternary aromatic carbons (C-ipso) |
| ~125 - 130 | Aromatic CH carbons |
| ~75 - 80 | Quaternary carbon (C-OH) |
| ~55 - 60 | CH-N |
| ~30 - 35 | CH-CH₃ |
| ~18 - 22 | CH₃ carbons |
-
Self-Validation: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the proposed structure. The chemical shifts provide corroborating evidence for the types of carbons present (aromatic, aliphatic, oxygen-bearing, etc.).[5]
A Correlation Spectroscopy (COSY) experiment would be performed to definitively establish the proton-proton coupling networks. For instance, it would show a correlation between the CH-N proton and the adjacent CH proton of the isopropyl group, confirming their connectivity.
Part 2: Unambiguous Stereochemical Assignment
With the molecular constitution confirmed, the next critical phase is to determine the absolute configuration at the chiral center.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound.[6][7]
Figure 2: A generalized workflow for the analysis of enantiomeric purity using chiral HPLC.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose phenylcarbamates, is an excellent starting point, as these have broad applicability for amino alcohols.[8][9]
-
Mobile Phase: A typical mobile phase would consist of a mixture of hexane and a polar modifier like 2-propanol or ethanol. The ratio would be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: A dilute solution of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride is prepared in the mobile phase. A racemic standard is also prepared to establish the retention times of both the (S) and (R) enantiomers.
-
Analysis: The sample is injected onto the HPLC system. The retention time of the major peak is compared to the retention times of the enantiomers from the racemic standard.
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers using the formula: ee (%) = [((S) - (R)) / ((S) + (R))] x 100.
-
Trustworthiness: The use of a racemic standard is a critical self-validating step. It proves that the chromatographic method is capable of separating the enantiomers and allows for the unambiguous assignment of the peak corresponding to the (S)-enantiomer.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[10] It is a powerful, non-destructive technique for probing the absolute configuration in solution.
-
Principle of Operation: An enantiomer will produce a characteristic CD spectrum, while its mirror image will produce a spectrum that is a mirror image of the first. A racemic mixture will produce no CD signal. The sign of the Cotton effects in the spectrum can often be correlated to a specific absolute configuration, especially when compared to structurally similar compounds of known stereochemistry or to theoretical calculations.[11][12]
-
Expected Outcome: For (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, the phenyl chromophores would be the primary contributors to the near-UV CD spectrum. The interaction of these chromophores with the chiral center would result in a characteristic spectrum. Based on empirical rules and studies of similar molecules, one might predict a specific sign (positive or negative) for the Cotton effects associated with the (S)-configuration. This prediction would then be confirmed by comparing the experimental spectrum to that of a reference standard or by quantum chemical calculations.
Single Crystal X-Ray Crystallography: The Definitive Answer
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[13]
Experimental Protocol: Single Crystal X-Ray Crystallography
-
Crystallization: High-purity (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride is dissolved in a suitable solvent or solvent system (e.g., methanol, ethanol, acetonitrile/water) and allowed to slowly evaporate, or another crystallization technique like vapor diffusion is employed to grow diffraction-quality single crystals.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms are determined (structure solution). The atomic positions and other parameters are then adjusted to best fit the experimental data (refinement).
-
Absolute Structure Determination: The absolute configuration is typically determined by analyzing anomalous dispersion effects (the Friedel pairs) in the diffraction data, leading to the calculation of the Flack parameter. A Flack parameter close to 0 for the assumed (S)-configuration confirms the assignment with high confidence.
-
Authoritative Grounding: The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of detail about the molecule's conformation in the solid state. This data is the ultimate validation of the structural assignments made by spectroscopic methods.
Conclusion: A Triad of Corroborating Evidence
The structural elucidation of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride is not achieved by a single experiment but by the logical synthesis of data from multiple, orthogonal analytical techniques. Spectroscopic methods (MS, IR, NMR) first build the molecular framework. Then, chiroptical and chromatographic techniques (Chiral HPLC, CD) confirm the enantiomeric purity and provide strong evidence for the absolute configuration. Finally, single-crystal X-ray crystallography offers the definitive, unambiguous confirmation of the complete three-dimensional structure. This rigorous, self-validating approach ensures the highest level of scientific integrity and is essential for the development of safe and effective chiral pharmaceuticals.
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